molecular formula C9H11NO3 B3053106 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol CAS No. 50988-14-2

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol

Cat. No.: B3053106
CAS No.: 50988-14-2
M. Wt: 181.19 g/mol
InChI Key: RNIMUEXSLJYHIE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol is a chemical compound belonging to the class of isoquinolines. It is characterized by the presence of three hydroxyl groups attached to the tetrahydroisoquinoline core. This compound is of significant interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenethylamines condense with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the N-alkylation of benzyl amines with halo acetophenones .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes controlling reaction parameters such as temperature, pH, and the use of catalysts to enhance yield and purity .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12/h1-2,9-13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIMUEXSLJYHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC(=C(C=C2CN1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965259
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50988-14-2
Record name 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050988142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol

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